1-(oxane-4-carbonyl)-4-phenylpiperazine
Description
1-(Oxane-4-carbonyl)-4-phenylpiperazine (CAS: 790223-75-5) is a piperazine derivative characterized by a tetrahydropyran (oxane) ring attached via a carbonyl group to the piperazine nitrogen. Its molecular formula is C₁₀H₁₈N₂O₂ (molecular weight: 198.26 g/mol).
Properties
IUPAC Name |
oxan-4-yl-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-16(14-6-12-20-13-7-14)18-10-8-17(9-11-18)15-4-2-1-3-5-15/h1-5,14H,6-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNDHRAWWXZYKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(oxane-4-carbonyl)-4-phenylpiperazine typically involves the reaction of oxane-4-carbonyl chloride with 4-phenylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of 1-(oxane-4-carbonyl)-4-phenylpiperazine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for reaction monitoring and control. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(Oxane-4-carbonyl)-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxane ring or the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxane-4-carboxylic acid derivatives.
Reduction: Formation of reduced oxane derivatives.
Substitution: Formation of substituted phenylpiperazine derivatives.
Scientific Research Applications
1-(Oxane-4-carbonyl)-4-phenylpiperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(oxane-4-carbonyl)-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: Electron-withdrawing groups (e.g., nitro, sulfonyl) enhance receptor binding in neuroactive compounds (e.g., NSPP ), while bulky groups like bis-isoquinolinesulfonyl (KN-62) confer kinase inhibition .
- Synthetic Complexity : Microwave-assisted methods (e.g., ) improve yields for nitro-substituted derivatives, whereas oxane-4-carbonyl synthesis requires specialized acylating agents .
Neuroprotection and Anti-inflammatory Effects
Enzyme and Receptor Modulation
- KN-62 : Inhibits CAMKII (IC₅₀ ≈ 0.9 µM), reducing insulin- and hypoxia-stimulated glucose transport by 40–46% in skeletal muscle .
- Piperazine CCR5 Antagonists: Derivatives like Sch-350634 show nanomolar potency against HIV-1 entry via CCR5 blockade, with oral bioavailability >80% in primates .
Physicochemical and Pharmacokinetic Properties
Key Insights :
- The oxane group’s ether linkage may improve blood-brain barrier penetration compared to polar nitro or sulfonyl groups.
- Piperazine derivatives with aryl sulfonyl groups (e.g., NSPP) exhibit prolonged half-lives in vivo due to reduced CYP450 metabolism .
Biological Activity
1-(Oxane-4-carbonyl)-4-phenylpiperazine is a chemical compound that features a piperazine ring substituted with a phenyl group and an oxane-4-carbonyl moiety. Its molecular formula is , indicating the presence of two nitrogen atoms within the piperazine ring. This compound belongs to a class of piperazine derivatives that are often investigated for their potential pharmaceutical applications. Despite its structural similarities to known bioactive compounds, the specific biological activity of 1-(oxane-4-carbonyl)-4-phenylpiperazine remains to be fully elucidated.
Structural Characteristics
The unique structural features of 1-(oxane-4-carbonyl)-4-phenylpiperazine can influence its biological activity. The presence of the oxane group and the phenyl substitution on the piperazine ring suggests potential interactions with biological targets. The following table compares this compound with other structurally similar piperazine derivatives:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-(2-Oxoethyl)-4-methylpiperazine | Contains a ketone instead of an oxane group | Exhibits different reactivity and activity |
| 4-(Phenyl)piperidine | Lacks carbonyl functionality | More rigid structure; different biological effects |
| 1-(Oxanoyl)-4-methylpiperazine | Similar oxane framework but with methyl substitution | Variations in biological activity |
| 1-(Thiazolecarbonyl)-4-phenylpiperazine | Contains a thiazole ring instead of oxane | Potentially different pharmacological profiles |
Case Studies and Research Findings
Research indicates that while specific data on 1-(oxane-4-carbonyl)-4-phenylpiperazine is sparse, understanding its pharmacodynamics and pharmacokinetics through interaction studies is crucial. Such studies typically focus on:
- Binding Affinity : Investigating how well the compound binds to target proteins.
- In vitro Studies : Evaluating cytotoxicity and efficacy against various cell lines.
For example, studies on related compounds have revealed insights into their mechanisms of action, which could be extrapolated to predict the behavior of 1-(oxane-4-carbonyl)-4-phenylpiperazine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
